![molecular formula C15H21BrO3 B14287129 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one CAS No. 137608-55-0](/img/structure/B14287129.png)
1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with a 2-bromo-3-methoxy-3-methylbutoxy group and a propan-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one can be achieved through a multi-step process involving the following key steps:
Etherification: The formation of the butoxy group through an etherification reaction.
Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and attacks electrophiles, forming intermediates that lead to the final products.
Comparación Con Compuestos Similares
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-4’-methoxyacetophenone
- 4-Methoxyphenacyl bromide
Uniqueness: 1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
137608-55-0 |
|---|---|
Fórmula molecular |
C15H21BrO3 |
Peso molecular |
329.23 g/mol |
Nombre IUPAC |
1-[4-(2-bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C15H21BrO3/c1-5-13(17)11-6-8-12(9-7-11)19-10-14(16)15(2,3)18-4/h6-9,14H,5,10H2,1-4H3 |
Clave InChI |
YKZMJBWESPNWFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OCC(C(C)(C)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


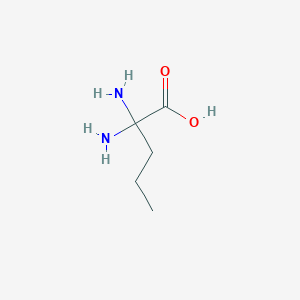
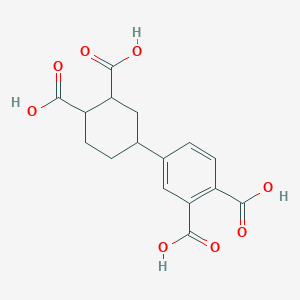
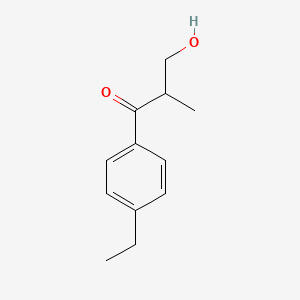
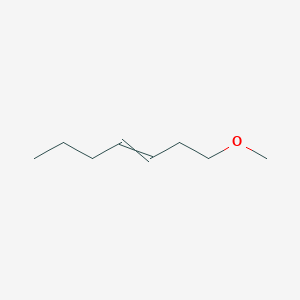
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
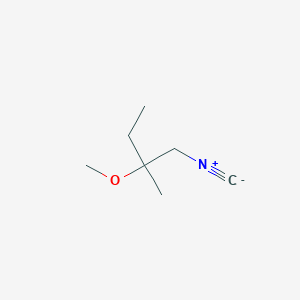



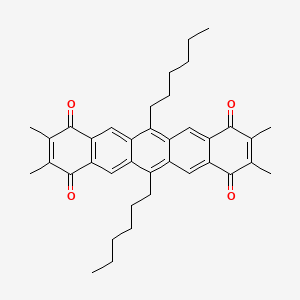
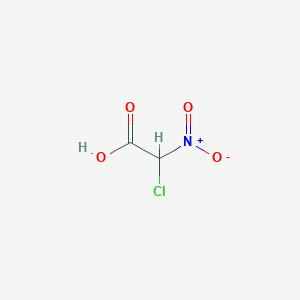
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

